molecular formula C33H43ClO14 B1259510 Juncin O, (rel)-

Juncin O, (rel)-

Cat. No.: B1259510
M. Wt: 699.1 g/mol
InChI Key: ISFPRQNTHBRRDU-DKSOKNCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Juncin O, (rel)- is a briarane-type diterpenoid isolated from the gorgonian coral Junceella juncea (DENG XIN LIU SHAN HU). Unlike other juncin derivatives, Juncin O lacks observable bioactivity in standard cytotoxicity assays, suggesting unique structural modifications that modulate its biological effects .

Properties

Molecular Formula

C33H43ClO14

Molecular Weight

699.1 g/mol

IUPAC Name

[(1S,2S,3R,4R,7R,8S,10E,12S,13S,14R,15R,16R,17R)-2,12,14,16-tetraacetyloxy-8-chloro-3-hydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-15-yl] 3-methylbutanoate

InChI

InChI=1S/C33H43ClO14/c1-14(2)12-22(39)47-24-27(44-18(6)36)31(9)21(43-17(5)35)11-10-15(3)23(34)26-33(41,16(4)30(40)48-26)29(46-20(8)38)25(31)32(13-42-32)28(24)45-19(7)37/h10-11,14,16,21,23-29,41H,3,12-13H2,1-2,4-9H3/b11-10+/t16-,21-,23-,24+,25+,26-,27-,28+,29-,31+,32-,33-/m0/s1

InChI Key

ISFPRQNTHBRRDU-DKSOKNCPSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@@]([C@H](/C=C/C(=C)[C@@H]2Cl)OC(=O)C)([C@H]([C@H]([C@H]([C@]34CO4)OC(=O)C)OC(=O)CC(C)C)OC(=O)C)C)OC(=O)C)O

Canonical SMILES

CC1C(=O)OC2C1(C(C3C(C(C=CC(=C)C2Cl)OC(=O)C)(C(C(C(C34CO4)OC(=O)C)OC(=O)CC(C)C)OC(=O)C)C)OC(=O)C)O

Synonyms

juncin O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Juncin O belongs to a family of briarane diterpenoids predominantly isolated from Junceella corals. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Comparative Analysis of Juncin O and Analogous Briaranes

Compound Source Molecular Formula Cytotoxicity (LD50/IC50) Key Bioactivity
Juncin O Junceella juncea Not specified 0.00015% (Hepa59T/VGH) Non-cytotoxic
Juncenolide A Junceella juncea C₂₄H₃₂O₈ 3.4 μg/mL (Hepa59T) Cytotoxic
Juncenolide B Junceella juncea C₂₄H₃₄O₈ 6.6 μg/mL (Hepa59T/VGH) Non-cytotoxic
Juncin Z Junceella fragilis C₂₄H₃₄O₈ Not reported Inhibits superoxide anion generation in human neutrophils
Juncin S/U Junceella sp. Not specified Not reported Tested for cytotoxicity (A549/MG63) and antimicrobial activity
Juncin R Junceella sp. Not specified Not reported Structurally characterized via HRESI-MS

Key Findings

Structural Similarities and Differences: All compounds share the briarane core but differ in substituents. For example, Juncenolide A contains additional epoxy and acetyl groups, which correlate with its cytotoxicity . Juncin Z’s 11,20-epoxy group is critical for its anti-inflammatory activity . Juncin O’s lack of cytotoxicity may stem from the absence of reactive functional groups (e.g., α,β-unsaturated carbonyls) present in active analogs like Juncenolide A .

Bioactivity Profile: Cytotoxicity: Juncenolide A is highly active (LD50: 3.4 μg/mL), whereas Juncin O and Juncenolide B are inactive, highlighting the role of substituents in modulating toxicity . Anti-Inflammatory Activity: Juncin Z suppresses superoxide anion generation (IC50: 2.8 μM), a property absent in Juncin O, likely due to differences in oxygenation patterns . Antimicrobial Activity: Juncin S and U were tested against E.

Methodological Variations: Cytotoxicity assays for Juncin O used LD50 (lethal dose), while Juncenolide A employed IC50 (half-maximal inhibitory concentration), complicating direct comparisons . Juncin Z’s bioactivity was assessed using human neutrophil assays, whereas Juncin S/U utilized MTT assays and antimicrobial testing .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Juncin O, (rel)-'s mechanism of action?

  • Methodological Answer : Use frameworks like PICO (Population: target biomolecule/cell type; Intervention: Juncin O exposure; Comparison: control/alternative compounds; Outcome: molecular pathways affected) to structure the question . Ensure feasibility by assessing resource availability (e.g., spectroscopic tools, computational models) and aligning with gaps identified in literature reviews (e.g., unresolved signaling pathways) . Example: "How does Juncin O, (rel)- modulate [specific receptor/enzyme] activity in [cell type] compared to [analog compound], and what downstream effects are observed?"

Q. What criteria ensure a research hypothesis about Juncin O's stereochemical stability is testable?

  • Methodological Answer : Apply the FINER criteria:

  • Feasible : Access to chiral analysis tools (e.g., HPLC with chiral columns).
  • Novel : Address gaps in stability studies under physiological conditions.
  • Ethical : Use computational simulations to minimize in vivo experimentation.
  • Relevant : Link to drug design or natural product biosynthesis .

Q. How to design a replicable synthesis protocol for Juncin O, (rel)-?

  • Methodological Answer :

  • Step 1 : Review existing synthetic routes (e.g., enantioselective catalysis, biogenetic pathways) and identify reproducibility challenges (e.g., solvent purity, temperature gradients) .
  • Step 2 : Document all experimental parameters (e.g., reaction time, catalyst loading) in the main manuscript, with extended details in supplementary materials .
  • Step 3 : Validate purity via orthogonal methods (e.g., NMR, X-ray crystallography) and compare with literature benchmarks .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for Juncin O, (rel)-?

  • Methodological Answer :

  • Comparative Analysis : Re-evaluate experimental conditions (e.g., cell line variability, assay sensitivity) and normalize data using standardized controls .
  • Meta-Analysis : Aggregate datasets from multiple studies and apply statistical models (e.g., random-effects models) to identify confounding variables (e.g., solvent used in dosing) .
  • Expert Consultation : Engage interdisciplinary teams to assess methodological flaws (e.g., incomplete stereochemical characterization) .

Q. What strategies optimize the isolation of Juncin O, (rel)- from complex matrices in natural product research?

  • Methodological Answer :

  • Fractionation Workflow : Combine LC-MS-guided isolation with countercurrent chromatography to enhance selectivity .
  • Spectral Dereplication : Use databases (e.g., SciFinder, Reaxys) to exclude known compounds and focus on novel derivatives .
  • Operational Definitions : Clearly define "purity thresholds" (e.g., ≥95% by HPLC) and "yield" (e.g., mg/g of raw extract) to standardize reporting .

Q. How to integrate multi-omics data to elucidate Juncin O, (rel)-'s role in metabolic regulation?

  • Methodological Answer :

  • Hypothesis-Driven Design : Prioritize pathways (e.g., glycolysis, lipid metabolism) based on transcriptomic/proteomic screens .
  • Data Triangulation : Cross-validate metabolomic findings with enzymatic assays (e.g., substrate turnover rates) and gene knockout models .
  • Machine Learning : Apply algorithms (e.g., Random Forest) to identify biomarker correlations between Juncin O exposure and metabolic phenotypes .

Data Contradiction and Validation

Q. How to address discrepancies in spectroscopic assignments for Juncin O, (rel)-?

  • Methodological Answer :

  • Collaborative Validation : Share raw spectral data (e.g., NMR FID files) with independent labs for re-analysis .
  • Crystallographic Confirmation : Resolve ambiguous NOE correlations or coupling constants via single-crystal X-ray diffraction .
  • Dynamic Modeling : Use DFT calculations to predict spectroscopic behavior under varying conditions (e.g., solvent polarity) .

Tables: Key Frameworks for Research Design

FrameworkApplication to Juncin O ResearchCriteriaEvidence
PICO Structuring mechanistic studiesPopulation, Intervention, Comparison, Outcome
FINER Evaluating hypothesis viabilityFeasible, Interesting, Novel, Ethical, Relevant
SPIDER (Sample, Phenomenon, Design, Evaluation, Research type)Qualitative studies (e.g., ethnopharmacological surveys)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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